molecular formula C19H12O8 B1670377 Diacerein CAS No. 13739-02-1

Diacerein

Katalognummer B1670377
CAS-Nummer: 13739-02-1
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: TYNLGDBUJLVSMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diacerein is a medicine used to relieve pain, stiffness, and swelling of joints associated with osteoarthritis . It works by forming a soft connective tissue around the joints (cartilage), thus relieving pain and swelling at the joints . Diacerein is available in two forms: tablets and capsules .


Synthesis Analysis

Diacerein is synthesized using a chemoenzymatic approach. The strategy relies on the use of an NADPH-dependent anthrol reductase of Talaromyces islandicus (ARti-2), which mediates the regioselective and reductive deoxygenation of anthraquinones . Another method for the synthesis of diacerein uses rhein as the starting compound .


Molecular Structure Analysis

The molecular formula of Diacerein is C19H12O8 . Its molecular weight is 368.30 .


Chemical Reactions Analysis

Diacerein’s active metabolite rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3. It also upregulates the tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .


Physical And Chemical Properties Analysis

Diacerein has a molecular weight of 368.29 and is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Type II Diabetes

    • Application : Diacerein has been investigated for its potential in improving glycemic control in type 2 diabetes mellitus (T2DM) patients .
    • Methods : In a randomized, double-blind, and placebo-controlled trial, the efficacy and safety of diacerein were assessed in patients with T2DM .
    • Results : Diacerein reduced HbA1c levels, with the peak of effect at the 24th week of treatment . The drug was well tolerated and may be indicated as adjunct treatment in patients with type 2 diabetes, particularly in those with osteoarthritis .
  • Treatment of Psoriasis

    • Application : Diacerein has been shown to have beneficial effects on the course of psoriasis .
    • Methods : The effect of topical diacerein was evaluated on imiquimod (IMQ)-induced psoriasis in C57BL/6 mice .
    • Results : Diacerein significantly alleviated the psoriasiform-like skin inflammation over a 7-day period . It also significantly reduced infiltration of CD11c+ dendritic cells (DCs) into the skin and spleen of psoriatic mice .
  • Treatment of Epidermolysis Bullosa Simplex

    • Application : Diacerein has been used in the treatment of Epidermolysis Bullosa Simplex (EBS), a rare genetic condition .
    • Methods : In clinical trials, topical 1% diacerein was used as a treatment for patients suffering from EBS .
    • Results : Diacerein was shown to be an effective and safe, non-invasive treatment for patients suffering from EBS .
  • Treatment of Insulin Resistance

    • Application : Diacerein is under investigation for the treatment of Insulin Resistance .
  • Treatment of Diabetes-Related Complications

    • Application : Diacerein is under investigation for the treatment of Diabetes-Related Complications .
  • Treatment of Breast Cancer

    • Application : Diacerein has shown potent antiproliferative and apoptotic effects against breast cancer .
    • Methods : The study involved the use of diacerein to inhibit IL-6/IL-6R signaling, which is implicated in oncogenic transformations .
    • Results : Diacerein was found to induce apoptosis in breast cancer cells, verified by increased sub-G1 population, LIVE/DEAD assay, cell cytotoxicity, and presence of terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL)-positive cells . It also led to the downregulation of antiapoptotic proteins Bcl-2 and Bcl-xL and upregulation of apoptotic protein Bax .
  • Treatment of Periodontitis

    • Application : Diacerein has been suggested as a potential therapeutic drug for the management of periodontitis .
    • Methods : In an animal study, diacerein was used in the management of ligature-induced experimental periodontitis in rats .
    • Results : Significant decreases in the IL-1ß level in the test group suggest that diacerein may play a therapeutic role as a potent anti-inflammatory drug in the management of periodontitis .
  • Treatment of Colorectal Cancer

    • Application : Diacerein has shown potential in suppressing colorectal cancer growth .
    • Methods : The impact of Diacerein on colorectal cancer proliferation and migration was evaluated through both in vitro and in vivo analyses .
    • Results : Diacerein treatment reduced colon inflammation as well as the number and size of tumors in azoxymethane plus dextran sulphate sodium-treated animals .

Safety And Hazards

Diacerein is associated with common gastrointestinal disorders such as soft stools and diarrhea, common mild skin reactions, and, uncommonly, hepatobiliary disorders . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling Diacerein .

Eigenschaften

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLGDBUJLVSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045636
Record name Diacerein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism.
Record name Diacerein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Diacerein

CAS RN

13739-02-1, 112118-18-0
Record name Diacerein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13739-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacerein [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacerein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 13739-02-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diacerein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacerein
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACEREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacerein
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diacerein
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diacerein
Reactant of Route 4
Reactant of Route 4
Diacerein
Reactant of Route 5
Reactant of Route 5
Diacerein
Reactant of Route 6
Reactant of Route 6
Diacerein

Citations

For This Compound
6,620
Citations
CM Spencer, MI Wilde - Drugs, 1997 - europepmc.org
… damage is reduced by diacerein in animal models of osteoarthritis. Diacerein does not alter … In clinical trials of < or = 6 months' duration, oral diacerein 50mg twice daily was associated …
Number of citations: 132 europepmc.org
TSA Fidelix, CR Macedo, LJ Maxwell… - … of systematic reviews, 2014 - cochranelibrary.com
… guidance issued by the EMA recommending suspension of diacerein in Europe, the EMA website should be consulted for further recommendations regarding the use of diacerein. …
Number of citations: 400 www.cochranelibrary.com
P Nicolas, M Tod, C Padoin, O Petitjean - Clinical pharmacokinetics, 1998 - Springer
Diacerein is a drug for the treatment of patients with osteoarthritis. This drug is administered orally as 50mg twice daily. Diacerein is entirely converted into rhein before reaching the …
Number of citations: 131 link.springer.com
B Rintelen, K Neumann, BF Leeb - Archives of internal Medicine, 2006 - jamanetwork.com
Background This systematic meta-analysis on randomized controlled trials with diacerein was performed to provide an evidence-based assessment of its symptomatic efficacy in the …
Number of citations: 222 jamanetwork.com
K Pavelka, O Bruyere, C Cooper, JA Kanis, BF Leeb… - Drugs & aging, 2016 - Springer
… confirms that the efficacy of diacerein is similar to that of non-… , diacerein has shown a prolonged effect on symptoms of several months once treatment was stopped. The use of diacerein …
Number of citations: 185 link.springer.com
JP Pelletier, M Yaron, B Haraoui… - … : Official Journal of …, 2000 - Wiley Online Library
… 3 diacerein dosages and the placebo. No differences were observed among the 3 diacerein … in patients treated with 150 mg/day diacerein versus those treated with placebo, 50 mg/day …
Number of citations: 307 onlinelibrary.wiley.com
M Dougados, M Nguyen, L Berdah… - Arthritis & …, 2001 - Wiley Online Library
… with diacerein (mean ± SD 0.18 ± 0.25 mm/year versus 0.23 ± 0.23 mm/year with placebo; P = 0.042). Diacerein … drugs showed an effect of diacerein on the Lequesne functional index. …
Number of citations: 563 onlinelibrary.wiley.com
M Almezgagi, Y Zhang, K Hezam, E Shamsan… - Biomedicine & …, 2020 - Elsevier
… In this article, we review the recent findings related to diacerein and summarize the mechanism of action of diacerein that may provide a framework of specific targeted therapies. …
Number of citations: 59 www.sciencedirect.com
EM Bartels, H Bliddal, PK Schøndorff, RD Altman… - Osteoarthritis and …, 2010 - Elsevier
… advantage of using diacerein in OA treatment is, that diacerein does not … diacerein has both a symptomatic and a structural effect on cartilage, and clinical trials suggest that diacerein …
Number of citations: 170 www.sciencedirect.com
E Panova, G Jones - Drug safety, 2015 - Springer
… on movement showed the superiority of diacerein versus placebo in the 100 mg/day group in both the ITT and PP populations. The other two diacerein groups (receiving 50 and 150 mg/…
Number of citations: 60 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.